Drug-Likeness Superiority Over Acetazolamide: QED Score Comparison
The target compound exhibits a Quantitative Estimate of Drug-likeness (QED) score of 0.73, which substantially exceeds that of the reference drug acetazolamide (QED = 0.49) [1]. This difference reflects the compound's more balanced physicochemical property profile, suggesting improved potential for oral bioavailability and lead development.
| Evidence Dimension | Drug-likeness (QED score, 0–1 scale) |
|---|---|
| Target Compound Data | QED = 0.73 |
| Comparator Or Baseline | Acetazolamide: QED = 0.49 |
| Quantified Difference | Δ QED = +0.24 (49% relative improvement) |
| Conditions | Computed using the QED metric (Bickerton et al., 2012) from molecular structure; values retrieved from sildrug.ibb.waw.pl |
Why This Matters
A higher QED score indicates a more favorable balance of molecular properties (logP, molecular weight, H-bond donors/acceptors, polar surface area, rotatable bonds) that correlate with oral bioavailability, reducing early-stage attrition risk in drug discovery programs.
- [1] Sildrug (IBB Warsaw). Quantitative Estimate of Drug-likeness for C₁₄H₁₆N₄O₂S₂ (CAS 392295-43-1). QED = 0.73. View Source
